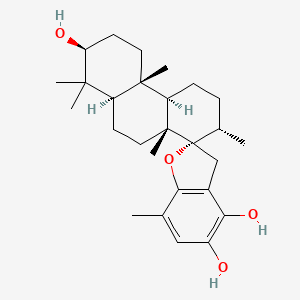
Stypotriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stypotriol is a natural product found in Stypopodium zonale and Stypopodium flabelliforme with data available.
科学的研究の応用
Ecological Applications
1. Herbivory Inhibition
Stypotriol has been identified as an ichthyotoxin, which means it can inhibit feeding behaviors in certain marine organisms. Research has shown that this compound affects the feeding patterns of reef fishes in the Caribbean, thereby influencing the dynamics of marine ecosystems. Specifically, it has been documented to inhibit the feeding of crabs, which are key grazers in these environments . This inhibition can lead to increased algal growth and altered community structures within marine habitats.
2. Chemical Defense Mechanism
Marine macroalgae like Stypodium zonale utilize this compound as a chemical defense mechanism against herbivores. This strategy not only protects the algae from being consumed but also plays a crucial role in shaping the ecological balance within their habitats. The presence of this compound can influence herbivore populations and their foraging behaviors, thus affecting overall biodiversity .
Pharmacological Applications
1. Potential Anticancer Properties
Recent studies have suggested that compounds derived from marine organisms, including this compound, may possess anticancer properties. The unique chemical structure of this compound allows it to interact with biological pathways that are often targeted in cancer therapies. While research is still in preliminary stages, this compound's potential as a lead compound for drug development is being explored .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern. Studies have indicated that this compound can disrupt bacterial cell membranes, leading to cell lysis and death .
Toxicological Studies
1. Safety Assessments
Given its toxic nature to certain marine species, understanding the safety profile of this compound is crucial. Toxicological assessments are being conducted to evaluate its effects on non-target organisms and potential implications for human health. These studies aim to establish safe exposure levels and understand the mechanisms of toxicity associated with this compound .
2. Environmental Impact Studies
Research into the environmental impact of this compound focuses on its role in marine ecosystems and its potential effects on biodiversity. Understanding how this compound interacts with various species helps assess its ecological footprint and informs conservation efforts aimed at protecting marine habitats from chemical pollutants .
Data Tables
Case Studies
- Herbivore Interactions : A study conducted in Caribbean reefs highlighted how this compound affects herbivore feeding patterns, leading to increased algal biomass and changes in community structure.
- Antimicrobial Efficacy : Research published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against several strains of pathogenic bacteria, suggesting its potential use in developing new antimicrobial therapies.
- Toxicity Assessments : A comprehensive review evaluated the toxicological effects of this compound on various marine species, providing insights into its safety profile and environmental impact.
特性
CAS番号 |
71106-25-7 |
|---|---|
分子式 |
C27H40O4 |
分子量 |
428.6 g/mol |
IUPAC名 |
(2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol |
InChI |
InChI=1S/C27H40O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,28-30H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |
InChIキー |
HJSZCMVJNUBOQM-JZFVXYNCSA-N |
SMILES |
CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |
異性体SMILES |
C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |
正規SMILES |
CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |
同義語 |
stypotriol stypotriol triacetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















